molecular formula C15H24O2 B14343003 4-(8-Methoxyoctyl)phenol CAS No. 93205-93-7

4-(8-Methoxyoctyl)phenol

Cat. No.: B14343003
CAS No.: 93205-93-7
M. Wt: 236.35 g/mol
InChI Key: QCPPMOXMVBNPNE-UHFFFAOYSA-N
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Description

4-(8-Methoxyoctyl)phenol is an organic compound belonging to the phenol family. Phenols are characterized by an aromatic ring bonded to a hydroxyl group. This particular compound features an octyl chain substituted with a methoxy group at the eighth carbon position, making it a unique derivative of phenol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(8-Methoxyoctyl)phenol typically involves the alkylation of phenol with 8-methoxyoctyl bromide. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium carbonate to deprotonate the phenol, making it more nucleophilic. The reaction is conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents can also be optimized to enhance the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of the compound can lead to the formation of hydroquinones. Sodium borohydride is a typical reducing agent used in such reactions.

    Substitution: Electrophilic aromatic substitution reactions are common for phenols. Halogenation, nitration, and sulfonation can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Halogenated, nitrated, or sulfonated phenols.

Scientific Research Applications

4-(8-Methoxyoctyl)phenol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its antimicrobial and antioxidant properties.

    Industry: Utilized in the production of polymers, resins, and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 4-(8-Methoxyoctyl)phenol involves its interaction with cellular membranes and proteins. The phenolic hydroxyl group can form hydrogen bonds with amino acid residues, affecting protein structure and function. Additionally, the methoxy group can influence the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

    2-Methoxyphenol (Guaiacol): Known for its use in flavorings and fragrances.

    3-Methoxyphenol: Used in the synthesis of pharmaceuticals and agrochemicals.

    4-Methoxyphenol (Mequinol): Employed in skin depigmentation treatments.

Uniqueness: 4-(8-Methoxyoctyl)phenol is unique due to its long alkyl chain, which imparts distinct physicochemical properties compared to other methoxyphenols. This structural feature enhances its solubility in nonpolar solvents and its ability to interact with lipid membranes, making it particularly useful in industrial and biological applications.

Properties

CAS No.

93205-93-7

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

4-(8-methoxyoctyl)phenol

InChI

InChI=1S/C15H24O2/c1-17-13-7-5-3-2-4-6-8-14-9-11-15(16)12-10-14/h9-12,16H,2-8,13H2,1H3

InChI Key

QCPPMOXMVBNPNE-UHFFFAOYSA-N

Canonical SMILES

COCCCCCCCCC1=CC=C(C=C1)O

Origin of Product

United States

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